Benzyl Alcohol Glucuronide

説明

Benzyl Alcohol Glucuronide Description

Benzyl alcohol is an aromatic hydrocarbon widely used as a solvent and intermediate in the production of various products in the pharmaceutical, cosmetics, and flavor/fragrance industries. It can be produced from renewable sources, such as glucose, through a non-natural pathway engineered in Escherichia coli. This process involves the conversion of endogenous phenylpyruvate into benzaldehyde, followed by reduction to benzyl alcohol .

Synthesis Analysis

The synthesis of benzyl alcohol glucuronide involves several steps. Initially, benzyl alcohol can be produced through the biosynthesis process in E. coli, as mentioned above . Glucuronides, in general, are formed by the condensation of hydroxyl-bearing compounds with D-glucuronic acid. Benzyl alcohol can be glucosylated by α-glucosidase from Saccharomyces cerevisiae to produce benzyl alcohol α-glucoside . Additionally, benzyl 1-O-acyl-2,3,4-tri-O-benzyl-D-glucopyranuronates can be synthesized and then catalytically debenzylated to yield 1-O-acyl-D-glucopyranuronic acids .

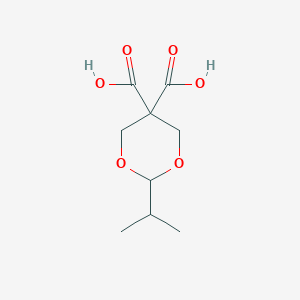

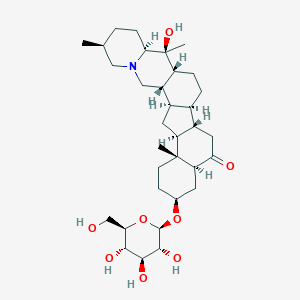

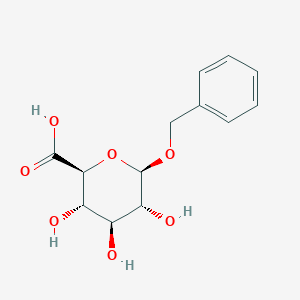

Molecular Structure Analysis

The molecular structure of benzyl alcohol glucuronide is complex and involves the glucuronic acid moiety. The synthesis of a d-glucuronic acid derivative, fully protected with hydrogenolyzable groups except at C-6, has been reported. This synthesis involves several protection and deprotection steps, leading to the formation of benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranosiduronic acid .

Chemical Reactions Analysis

Benzyl alcohol can undergo transglucosylation reactions to form glucosides. It has been found to be an efficient substrate for transglucosylation, yielding a high percentage of benzyl alcohol α-glucoside. However, it also acts as a non-competitive inhibitor of α-glucosidase's hydrolytic activity, which is an interesting dual effect . The acyl glucuronides, a related group of compounds, can undergo a reaction with hydroxylamine to form characteristic hydroxamic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl alcohol glucuronide derivatives are influenced by the protective groups and the glucuronic acid moiety. The steric accessibility of the carboxyl group in the glucuronic acid derivatives has been demonstrated through conversion into esters . The acyl glucuronides are sensitive to hydrolysis by mild alkali, which liberates free glucuronic acid, a reducing agent . The synthesis and characterization of these compounds provide insights into their stability and reactivity, which are essential for their potential applications in drug metabolism and other fields .

科学的研究の応用

Chemical and Metabolic Reactions : Glucuronides, including Benzyl Alcohol Glucuronide, play a critical role in the metabolism of various compounds. One study discussed the chemical estimation of acyl glucuronides and their application in metabolism studies, highlighting their importance in drug metabolism, specifically in the metabolism of benzoate and salicylate in humans (Schachter, 1957).

Pharmaceutical Applications : Benzyl Alcohol Glucuronide's relation to benzyl alcohol is significant in pharmaceuticals. For instance, benzyl alcohol has been studied for its potential as an alternative local anesthetic due to its less painful injection compared to lidocaine with epinephrine (Wilson & Martin, 1999). Another study explored the use of benzyl alcohol in the synthesis and formation mechanism of palladium and palladium-copper nanoparticles, showcasing its versatility in reaction media (Staniuk et al., 2020).

Analytical Techniques and Biomarkers : Ethyl glucuronide, a minor metabolite of ethanol, is used as a biomarker for alcohol consumption. A study focused on the identification and characterization of enzymes catalyzing the formation of ethyl glucuronide, highlighting its importance in clinical and forensic settings (Schwab & Skopp, 2014). Additionally, benzyl alcohol's degradation products were studied using gas chromatography, which is crucial in the pharmaceutical industry for determining residual solvents (Urakami et al., 2000).

Metabolic Engineering for Renewable Production : Research on engineering Escherichia coli for the renewable production of benzyl alcohol demonstrates the growing interest in sustainable and environmentally friendly methods for producing valuable chemicals (Pugh et al., 2015).

将来の方向性

Recent studies are intensively concentrated on the development of efficient catalysts in the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .

特性

IUPAC Name |

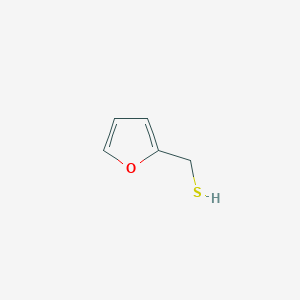

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(12(17)18)20-13(10(8)16)19-6-7-4-2-1-3-5-7/h1-5,8-11,13-16H,6H2,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTQUOJQGJBORK-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430846 | |

| Record name | Benzyl Alcohol Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl Alcohol Glucuronide | |

CAS RN |

5285-02-9 | |

| Record name | Benzyl Alcohol Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)